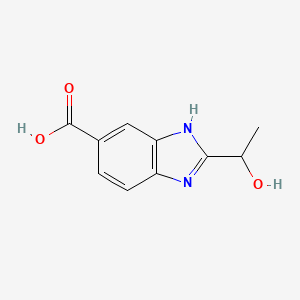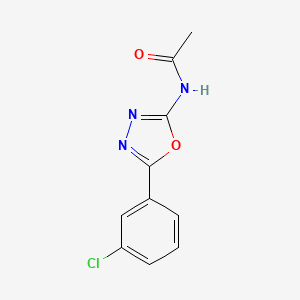![molecular formula C16H15F3N4O2 B2816851 N-(1H-benzimidazol-2-yl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide CAS No. 1008081-46-6](/img/structure/B2816851.png)
N-(1H-benzimidazol-2-yl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole is a nitrogen-containing heterocyclic compound. Derivatives of benzimidazole have been found active against various bacterial diseases . Benzimidazole derivatives containing two benzimidazole rings also showed various pharmacological activities .
Synthesis Analysis
A new series of benzimidazole derivatives, N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amine, were synthesized by the reaction of substituted 5-aminobenzimidazol derivatives with 2-chloromethyl benzimidazole .Molecular Structure Analysis
The structures of the synthesized compounds were confirmed using spectroscopic techniques like IR, 1H NMR,13C NMR and mass spectra .Chemical Reactions Analysis
Di-and tetra (benzimidazol-2-yl)benzenes upon oxidation undergo cyclodehydrogenation with formation of N–N bonds to form planarized polycyclic compounds .Aplicaciones Científicas De Investigación
PARP Inhibitors for Cancer Therapy
A series of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors have shown excellent PARP enzyme potency and single-digit nanomolar cellular potency, exemplified by compound 22b, A-966492. This compound demonstrated significant in vivo efficacy in cancer models, indicating its potential as a therapeutic agent in oncology (Penning et al., 2010).
Complexation with Lanthanides
Research on the complexation properties of N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide (MeTolBIZA) with trivalent lanthanides revealed the ligand's ability to coordinate as a tridentate ligand via two nitrogen atoms and one oxygen atom. This study provides insight into the structural character and stability of metal-ligand complexes, which is valuable for understanding the coordination chemistry of similar benzimidazole derivatives (Kobayashi et al., 2019).
Anticancer Activity
A new series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing the benzimidazole moiety were synthesized and evaluated for in vitro anticancer activity. Among them, some derivatives displayed promising antiproliferative activity, highlighting the therapeutic potential of benzimidazole derivatives in cancer treatment (Rasal et al., 2020).
Novel Heterocyclic Ring Systems
The synthesis of novel heterocyclic compounds, including pyrido[1,2-a]benzimidazoles, from reactions involving benzimidazol-2-ylacetonitrile showcases the versatility of benzimidazole derivatives in generating diverse molecular architectures for various scientific studies (Ibrahim, 2013).
Extraction and Complexation Studies
Investigations into the extractability and complexation properties of trivalent lanthanides with benzimidazole derivatives such as N-methyl-N-phenyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide (MePhBIZA) provide valuable data on their potential applications in separation science and technology (Akutsu et al., 2013).
Direcciones Futuras
The development of new active antimicrobial agents is motivated by the increasing commonality of multi-drug-resistant bacteria as well as fungi . Benzimidazole and its derivatives are major contributors in medical chemistry and are also found in biomolecules like vitamins, enzymes, natural products, etc . Therefore, the future direction could be the synthesis of new benzimidazole derivatives and study their predicted bioactivity and actual antibacterial activity .
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)13(24)7-9-23-8-3-6-12(23)14(25)22-15-20-10-4-1-2-5-11(10)21-15/h1-2,4-5,7,9,12H,3,6,8H2,(H2,20,21,22,25)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKIJCLVBDYRKO-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C=CC(=O)C(F)(F)F)C(=O)NC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)/C=C/C(=O)C(F)(F)F)C(=O)NC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-Methyloxiran-2-yl)methyl]oxane](/img/structure/B2816768.png)
![2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2816769.png)
![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2816771.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B2816774.png)

![3-(3-Chloro-4-methylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2816778.png)
![1-(4-chlorophenyl)-3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2816779.png)

![2,2-Dimethyl-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one](/img/structure/B2816781.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2816788.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2816791.png)
